Cefpodoxime Proxetil Impurity B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

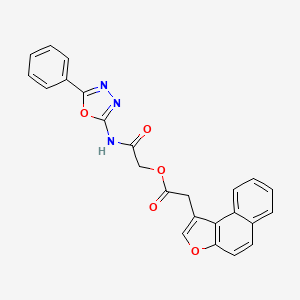

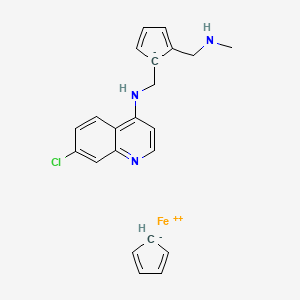

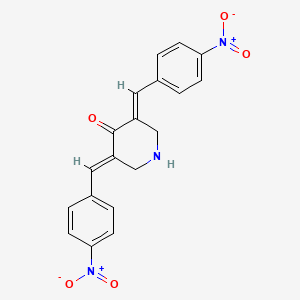

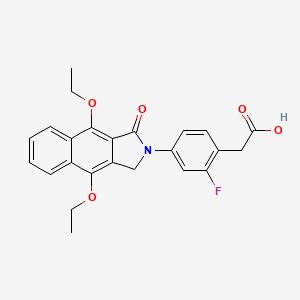

Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil . Cefpodoxime Proxetil is an oral, third-generation cephalosporin antibiotic . The chemical name of this compound is (1RS)-1- [ [ (1-Methylethoxy)carbonyl]oxy]ethyl (6R,7R)-7- [ [ (2Z)-2- (2-aminothiazol-4-yl)-2- (methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylate .

Synthesis Analysis

During the synthesis of Cefpodoxime Proxetil, along with known impurities, one unknown impurity was detected at a level of 0.1-0.2% at a relative retention time of 0.43 by HPLC analysis . This impurity was synthesized and characterized by spectral data .Molecular Structure Analysis

The molecular structure of this compound was deduced via comparison with the fragmentation patterns of Cefpodoxime Proxetil .Chemical Reactions Analysis

Reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) was used to characterize impurities in Cefpodoxime Proxetil . Stress tests were designed and performed based on the mechanisms by which cephalosporins are degraded .Physical and Chemical Properties Analysis

Cefpodoxime Proxetil was found to be a poorly water-soluble drug with low bioavailability when orally administered . The physical and chemical properties of this compound are not explicitly stated in the search results.Applications De Recherche Scientifique

Characterization and Analysis

Characterization of Impurities in Cefpodoxime Proxetil : A study used reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) to characterize impurities in cefpodoxime proxetil, including cefpodoxime proxetil impurity B. This research is crucial for improving the safety and quality of the drug (Jin Li, Dou-sheng Zhang, & Changqin Hu, 2014).

Comparison of Analytical Methods for Cefpodoxime Proxetil : Another study compared three RP-HPLC methods for analyzing cefpodoxime proxetil and its related substances, including impurity B. The study aimed to determine the most appropriate method for quality control, considering factors like specificity and efficiency (Ming-juan Wang, W. Zou, J. Xue, & Chang-qin Hu, 2006).

Pharmacological Applications

Improving Solubility and Bioavailability : Research on solid inclusion complexes of cefpodoxime proxetil with beta-cyclodextrin showed that this process enhances the drug's aqueous solubility and bioavailability. Such modifications are significant for optimizing drug performance (S. Bhargava & G. P. Agrawal, 2008).

Extended-Release Formulations : A study focused on the development of extended-release tablets of cefpodoxime proxetil using hydroxypropyl methylcellulose and sodium alginate. This research is pivotal for creating dosage forms that release the drug over an extended period, potentially improving patient compliance (A. Mujtaba & K. Kohli, 2016).

Quality Control and Stability

- Comparative Quality Analysis : A study comparing the quality of a branded cefpodoxime proxetil product with various generic products highlighted the importance of maintaining consistent quality standards in pharmaceutical products. Such research is essential for ensuring the efficacy and safety of medications (Darshana R. Dumbhare, Fahimuddin S. Kazi, D. Mahapatra, & U. Mahajan, 2021).

Orientations Futures

Cefpodoxime Proxetil impurities reference standards are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . It is also useful in the identification of unknown impurities and the assessment of genotoxic potential .

Mécanisme D'action

Target of Action

Cefpodoxime Proxetil Impurity B is an impurity of Cefpodoxime Proxetil , a third-generation cephalosporin antibiotic . The primary targets of Cefpodoxime Proxetil are the penicillin-binding proteins (PBPs) located in the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

Cefpodoxime Proxetil, from which this compound is derived, is a prodrug. It is absorbed and de-esterified in the gastrointestinal tract to its active form, Cefpodoxime . Cefpodoxime acts by inhibiting the synthesis of the bacterial cell wall. It binds preferentially to PBP 3, inhibiting the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the destabilization and eventual rupture of the cell wall, leading to bacterial cell death .

Biochemical Pathways

This disruption in the cell wall synthesis pathway leads to bacterial cell lysis and death .

Pharmacokinetics

Cefpodoxime proxetil, the parent compound, is known to have an oral bioavailability of approximately 50%, which is increased when taken with food . It has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . Approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours .

Result of Action

The result of the action of Cefpodoxime Proxetil is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . As this compound is an impurity of Cefpodoxime Proxetil, it may share some of these effects.

Action Environment

The action of Cefpodoxime Proxetil can be influenced by various environmental factors. For instance, its absorption can be enhanced when taken with food . The pH of the environment can also affect the stability and efficacy of cephalosporin antibiotics like Cefpodoxime Proxetil . .

Propriétés

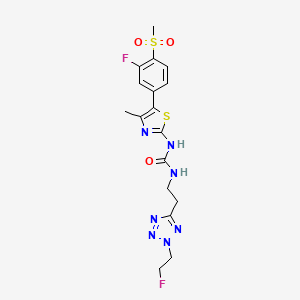

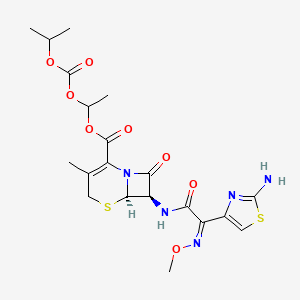

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefpodoxime Proxetil Impurity B involves the conversion of Cefpodoxime Proxetil to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Cefpodoxime Proxetil" ], "Reaction": [ "Step 1: Hydrolysis of Cefpodoxime Proxetil using hydrochloric acid to form Cefpodoxime acid", "Step 2: Conversion of Cefpodoxime acid to Cefpodoxime acid chloride using thionyl chloride", "Step 3: Reaction of Cefpodoxime acid chloride with 2-methyl-5-nitroimidazole in the presence of triethylamine to form Cefpodoxime Proxetil Impurity B" ] } | |

Numéro CAS |

947692-14-0 |

Formule moléculaire |

C20H25N5O8S2 |

Poids moléculaire |

527.6 g/mol |

Nom IUPAC |

1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C20H25N5O8S2/c1-8(2)31-20(29)33-10(4)32-18(28)14-9(3)6-34-17-13(16(27)25(14)17)23-15(26)12(24-30-5)11-7-35-19(21)22-11/h7-8,10,13,17H,6H2,1-5H3,(H2,21,22)(H,23,26)/b24-12+/t10?,13-,17-/m1/s1 |

Clé InChI |

IETSABQUOKHCMQ-ARQQQZAOSA-N |

SMILES isomérique |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |

SMILES canonique |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OC(C)OC(=O)OC(C)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.